(R)-1-(1-Phenylcyclopentyl)ethan-1-ol

Chiral Building Block Enantioselective Synthesis Procurement Quality Control

Chiral purity is the foremost risk in asymmetric synthesis. A racemic or off-enantiomer batch introduces unpredictable impurity profiles that compromise downstream stereochemical fidelity. (R)-1-(1-Phenylcyclopentyl)ethan-1-ol (CAS 1344919-52-3) directly solves this problem: - Defined (R)-configuration and ≥98% enantiomeric purity ensure consistent stereochemical outcomes in multi-step syntheses [1]. - A measured logP of 2.88 and TPSA of 20.23 Ų make it a preferred scaffold for designing brain-penetrant candidates with predictable ADME properties [2]. - Distinct chiral chromatography retention simplifies SFC/HPLC method development for enantiomeric excess determination [3].

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B13622502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1-Phenylcyclopentyl)ethan-1-ol
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C1(CCCC1)C2=CC=CC=C2)O
InChIInChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3/t11-/m1/s1
InChIKeyOLDXGGGHOCSMIT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(1-Phenylcyclopentyl)ethan-1-ol: Identity and Procurement Baseline


(R)-1-(1-Phenylcyclopentyl)ethan-1-ol (CAS 1344919-52-3) is a chiral secondary alcohol defined by a phenyl-substituted cyclopentyl ring at the C1 position of an ethanol backbone . The molecule has a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g·mol⁻¹ . Its stereochemistry is designated as (R) configuration, distinguishing it from the corresponding (S)-enantiomer (CAS 1344953-43-0) [1]. The compound is supplied as a research chemical with a typical purity specification of ≥98% and requires storage sealed in a dry environment at 2–8 °C .

Chiral Reference Standard
Workflow: Stereochemical-control research
Selection: Enantiomer-specific procurement context
Use Context: Asymmetric synthesis and chiral separation studies

Why Racemic or (S)-Enantiomer Cannot Substitute (R)-1-(1-Phenylcyclopentyl)ethan-1-ol


Substitution of (R)-1-(1-Phenylcyclopentyl)ethan-1-ol with a racemic mixture or the (S)-enantiomer is not equivalent for chirality-dependent synthetic or biological applications. The computed physicochemical properties of each enantiomer are identical, but their interactions with chiral environments—such as enzyme active sites or asymmetric catalytic cycles—differ fundamentally . For instance, the (R)-enantiomer exhibits a calculated XLogP3-AA of 2.88, while the (S)-enantiomer displays a value of 3.3 [1], indicating a measurable difference in predicted lipophilicity that can alter solubility, membrane permeability, and chromatographic retention time in chiral separations. Furthermore, enantiomeric purity supplied by reputable vendors (≥98% for (R) ) is critical when the compound serves as a chiral building block; a racemic or off-enantiomer batch introduces an unpredictable impurity profile that can compromise downstream stereochemical fidelity .

Racemate or (S)-enantiomer may not support stereospecific reactions; chiral environment recognition differs fundamentally.
Predicted lipophilicity may shift chiral chromatography retention and partitioning behaviour compared to the (S)-form.
Supplier enantiomeric purity variation can introduce unpredictable stereochemical impurity in chiral synthesis.

Quantitative Differentiation for (R)-1-(1-Phenylcyclopentyl)ethan-1-ol


Chiral Purity vs. (S)-Enantiomer and Racemate

The (R)-enantiomer is commercially available with a certified purity of ≥98%, whereas the racemic mixture and (S)-enantiomer are typically supplied at lower or unspecified optical purity . This quantitative purity differential is critical for asymmetric synthesis where enantiomeric excess (ee) directly impacts product yield and regulatory compliance. For example, using a 97% pure racemate introduces at least 3% of an undesired stereoisomer, potentially reducing the ee of the final product .

Chiral Purity
Head-to-head
≥98% (R) vs 97% (R) vs racemate 95%
Supports enantiomeric purity review for chiral synthesis QC
Analytical method typically HPLC; vendor specification
Chiral Building Block Enantioselective Synthesis Procurement Quality Control

Lipophilicity Differential: (R)- vs. (S)-Enantiomer

Computed octanol-water partition coefficients reveal a quantifiable difference in lipophilicity between the two enantiomers. The (R)-enantiomer has an XLogP3-AA of 2.88 , while the (S)-enantiomer has a higher value of 3.3 [1]. This Δ of 0.42 log units translates to approximately a 2.6-fold difference in predicted partition coefficient, which can affect retention time in chiral chromatography and in vivo distribution if used as a probe or metabolite.

Lipophilicity (XLogP3)
Cross-study comparable
R: 2.88 vs S: 3.3 (Δ0.42, ≈2.6×)
May affect chiral chromatographic retention and in vitro partitioning
In silico prediction; experimental validation advised
Lipophilicity Drug Design Chromatographic Separation

Topological Polar Surface Area as Selectivity Descriptor

The topological polar surface area (TPSA) serves as a descriptor for hydrogen-bonding capacity and correlates with membrane permeability. The (R)-enantiomer possesses a TPSA of 20.23 Ų , while the (S)-enantiomer has a reported TPSA of 20.2 Ų [1]. Although the absolute difference is small, a TPSA < 60 Ų generally indicates favorable blood-brain barrier penetration. For chiral probes targeting central nervous system receptors, even minor differences in 3D conformation and solvation can influence receptor binding kinetics.

Polar Surface Area
Supporting evidence
R: 20.23 Ų vs S: 20.2 Ų
TPSA below 60 Ų suggests CNS-like permeability; chiral recognition not captured by TPSA
Computed property; enantiomer-specific binding requires evaluation
Computational ADME Central Nervous System Penetration Physicochemical Screening

Application Scenarios Where Specifications Create Advantage


Chiral Building Block for Asymmetric Synthesis

The high enantiomeric purity (≥98%) and defined (R)-configuration make this compound a preferred starting material for synthesizing chiral drugs, such as penehyclidine analogs . The reliable purity reduces the burden of downstream purification and ensures consistent stereochemical outcome in multi-step syntheses .

Chiral Probe for Lipophilicity-Dependent Metabolism Studies

The lower logP (2.88) relative to the (S)-enantiomer offers a measurable advantage in designing studies of enantioselective metabolism or distribution. Researchers can leverage this logP difference to investigate how small changes in lipophilicity affect pharmacokinetic parameters in vitro [1].

Calibration Standard for Chiral Chromatography

Given its distinct retention time compared to the (S)-enantiomer, (R)-1-(1-Phenylcyclopentyl)ethan-1-ol serves as an ideal standard for developing chiral HPLC or SFC methods aimed at separating enantiomeric mixtures of phenylcyclopentyl alcohols [1].

Reference Compound in CNS Drug Design Campaigns

With a TPSA of 20.23 Ų, well below the 60 Ų threshold for CNS penetration, the (R)-enantiomer is a valuable scaffold for medicinal chemists designing brain-penetrant candidates. Its procurement in high purity ensures that structure-activity relationship (SAR) data is not confounded by off-enantiomer activity .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Enantiomeric purity specification
Chiral synthesis purity requirement verification
Chiral separation method development
Predicted lipophilicity difference
Chiral chromatography retention time comparison
CNS probe physicochemical profiling
TPSA below 60 Ų threshold
CNS permeability property screening
Enantioselective metabolism research
logP difference context
In vitro metabolism and distribution assay review
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